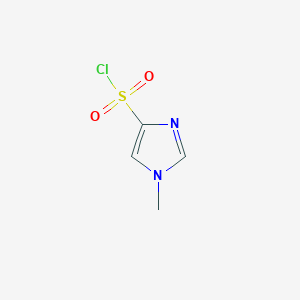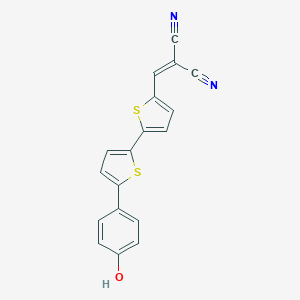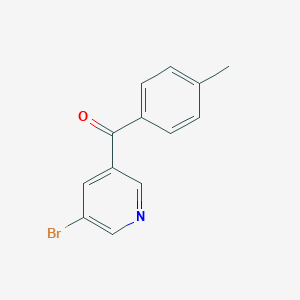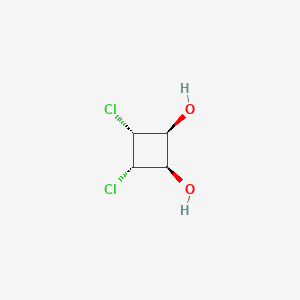
(1R,2S,3R,4S)-3,4-Dichlorocyclobutane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,3R,4S)-3,4-Dichlorocyclobutane-1,2-diol is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a cyclobutane derivative that contains two chlorine atoms and two hydroxyl groups. It is also known as DCB, and it has a molecular formula of C4H6Cl2O2.
Mécanisme D'action
DCB inhibits glyoxalase I by binding to the active site of the enzyme and blocking its catalytic activity. This results in the accumulation of methylglyoxal, which can cause cellular damage through the formation of advanced glycation end products (AGEs). DCB has also been shown to inhibit the activity of other enzymes, such as lactate dehydrogenase and alcohol dehydrogenase, although the mechanism of inhibition is not well understood.
Effets Biochimiques Et Physiologiques
DCB has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis in cancer cells by increasing the levels of reactive oxygen species (ROS) and activating the p38 MAPK pathway. It can also inhibit the growth of bacteria, such as Staphylococcus aureus and Escherichia coli, by disrupting their cell membranes. DCB has been shown to have neuroprotective effects by reducing the levels of oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
DCB has several advantages for lab experiments. It is a potent and specific inhibitor of glyoxalase I, which makes it a valuable tool for studying the role of this enzyme in various biological processes. It is also relatively stable and easy to handle, which makes it suitable for use in a wide range of experiments. However, DCB has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. It can also inhibit the activity of other enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on DCB. One area of interest is the development of new inhibitors of glyoxalase I that are more potent and specific than DCB. Another area of interest is the investigation of the effects of DCB on other cellular processes, such as autophagy and DNA repair. DCB has also been shown to have potential as an antiviral agent, and further research in this area could lead to the development of new treatments for viral infections.
Méthodes De Synthèse
DCB can be synthesized through several methods, including the reaction of dichloroacetyl chloride with diethyl oxalate, the reaction of 1,2-dichloroethane with ethylene glycol, and the reaction of 1,2-dichloroethane with sodium hydroxide. However, the most commonly used method is the reaction of dichloroacetic acid with ethylene glycol. This method involves the addition of dichloroacetic acid to a mixture of ethylene glycol and a strong base, such as sodium hydroxide or potassium hydroxide. The resulting mixture is then heated under reflux, and DCB is formed as a white crystalline solid.
Applications De Recherche Scientifique
DCB has been widely used in scientific research due to its unique properties. It is a potent inhibitor of glyoxalase I, an enzyme that is involved in the detoxification of methylglyoxal, a reactive metabolite that can cause cellular damage. DCB has been used to study the role of glyoxalase I in various biological processes, including cancer, diabetes, and aging. It has also been used to investigate the effects of methylglyoxal on cellular signaling pathways and gene expression.
Propriétés
Numéro CAS |
135559-05-6 |
|---|---|
Nom du produit |
(1R,2S,3R,4S)-3,4-Dichlorocyclobutane-1,2-diol |
Formule moléculaire |
C4H6Cl2O2 |
Poids moléculaire |
156.99 g/mol |
Nom IUPAC |
(1R,2S,3R,4S)-3,4-dichlorocyclobutane-1,2-diol |
InChI |
InChI=1S/C4H6Cl2O2/c5-1-2(6)4(8)3(1)7/h1-4,7-8H/t1-,2+,3+,4- |
Clé InChI |
BGSZQAHCDRWNIY-DUHBMQHGSA-N |
SMILES isomérique |
[C@H]1([C@@H]([C@H]([C@H]1Cl)Cl)O)O |
SMILES |
C1(C(C(C1Cl)Cl)O)O |
SMILES canonique |
C1(C(C(C1Cl)Cl)O)O |
Synonymes |
1,2-Cyclobutanediol,3,4-dichloro-,(1alpha,2alpha,3beta,4beta)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



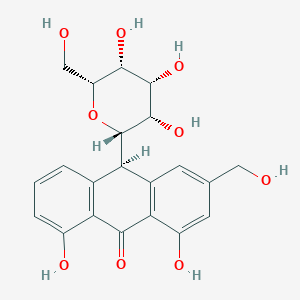
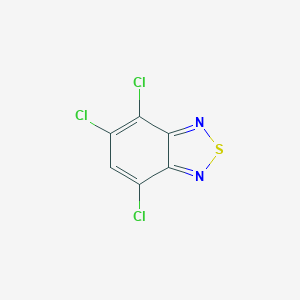
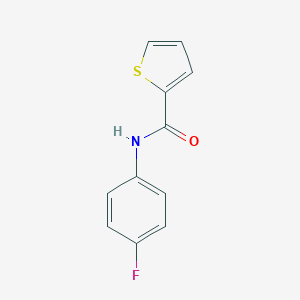
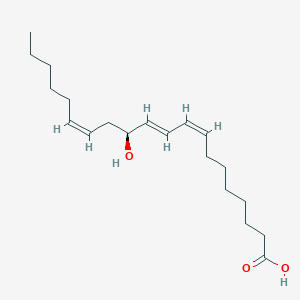
![Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate](/img/structure/B161189.png)
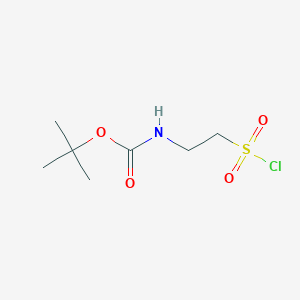

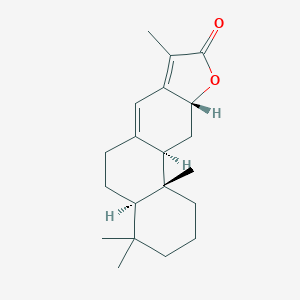
![(2,3-Dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol](/img/structure/B161199.png)
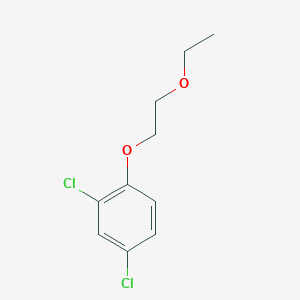
![Oxepino[3,2-C]pyridine](/img/structure/B161202.png)
